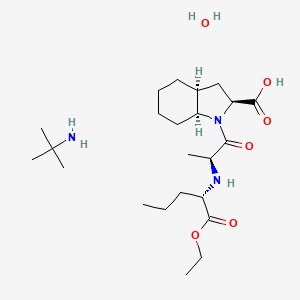
Perindopril erbumine monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perindopril erbumine monohydrate is a pharmaceutical compound used primarily as an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is metabolized in the liver to its active form, perindoprilat. This compound is widely used in the treatment of hypertension, mild to moderate congestive heart failure, and to reduce cardiovascular risk in patients with hypertension or post-myocardial infarction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perindopril erbumine is synthesized through a series of chemical reactions involving the condensation of specific amino acids and esters. The process typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of L-alanine with ethyl 4-oxopentanoate to form an intermediate compound.
Cyclization: This intermediate undergoes cyclization to form a bicyclic structure.
Ester Hydrolysis: The ester group is hydrolyzed to form the carboxylic acid.
Formation of Perindopril: The final step involves the reaction of the carboxylic acid with tert-butylamine to form perindopril erbumine.
Industrial Production Methods
Industrial production of perindopril erbumine involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process is carried out in controlled environments to ensure the purity and stability of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to monitor the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Perindopril erbumine undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in perindopril erbumine is hydrolyzed in the liver to form the active metabolite, perindoprilat.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous environments with the presence of enzymes.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products Formed
The primary product formed from the hydrolysis of perindopril erbumine is perindoprilat, which is the active form of the drug. Other minor products may include various metabolites formed through oxidation and reduction reactions .
Scientific Research Applications
Perindopril erbumine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of ACE inhibitors and their synthesis.
Biology: Studied for its effects on the renin-angiotensin-aldosterone system (RAAS) and its role in regulating blood pressure.
Medicine: Extensively researched for its therapeutic effects in treating hypertension, heart failure, and reducing cardiovascular risks.
Industry: Used in the development of pharmaceutical formulations and as a reference standard in quality control processes
Mechanism of Action
Perindopril erbumine exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, perindopril erbumine reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism also reduces the workload on the heart and improves cardiac function .
Comparison with Similar Compounds
Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: A non-prodrug ACE inhibitor that is directly active without the need for metabolic conversion.
Ramipril: Similar to perindopril, it is a prodrug that is converted to its active form in the liver
Uniqueness
Perindopril erbumine is unique in its high potency and long duration of action compared to other ACE inhibitors. Its prodrug nature allows for a more controlled release of the active metabolite, perindoprilat, leading to sustained therapeutic effects. Additionally, it has a favorable side effect profile and is well-tolerated by patients .
Properties
CAS No. |
690267-97-1 |
|---|---|
Molecular Formula |
C23H45N3O6 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine;hydrate |
InChI |
InChI=1S/C19H32N2O5.C4H11N.H2O/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5;/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3;1H2/t12-,13-,14-,15-,16-;;/m0../s1 |
InChI Key |
AAQKIIDLRYLALW-MXLIJYGISA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.CC(C)(C)N.O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


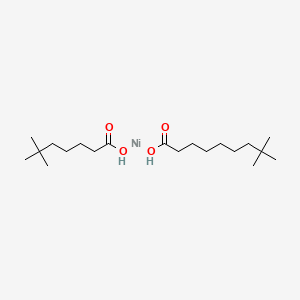
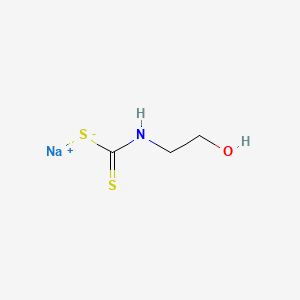



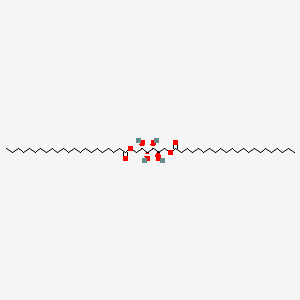

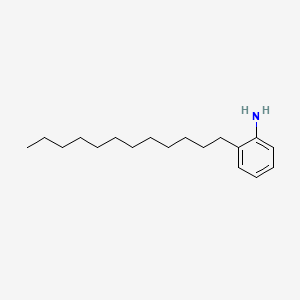
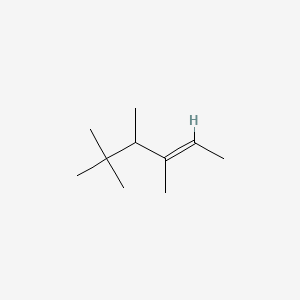

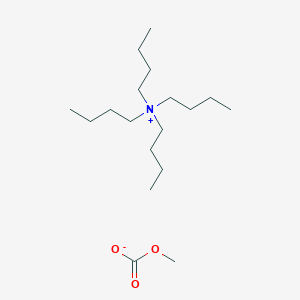

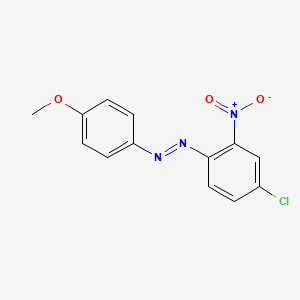
![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
